CID 123134413
Description
CID 123134413 is a compound cataloged in PubChem, a public repository for chemical substances. The absence of explicit data in the evidence necessitates inferential comparisons with structurally or functionally analogous compounds. For instance, this compound may belong to a class of bioactive molecules, such as oscillatoxin derivatives or Nrf2 inhibitors, based on patterns observed in related CIDs (e.g., CID 46907796, CID 101283546) .
Properties
Molecular Formula |
C9H15Li4N2O14P3 |
|---|---|
Molecular Weight |
496.0 g/mol |
InChI |
InChI=1S/C9H15N2O14P3.4Li/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/t5-,6+,8+;;;;/m1..../s1 |
InChI Key |
UTUNGVOMYRYCBX-UBJDSDSOSA-N |
Isomeric SMILES |
[Li].[Li].[Li].[Li].C1[C@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
[Li].[Li].[Li].[Li].C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diisopropylcarbodiimide can be synthesized through the reaction of diisopropylamine with phosgene. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{(CH}_3\text{)_2CHNH}_2 + \text{COCl}_2 \rightarrow \text{(CH}_3\text{)_2CHN=C=NCH(CH}_3\text{)_2} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of N,N’-Diisopropylcarbodiimide involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phosgene, a toxic gas, necessitates stringent safety measures and specialized equipment.
Chemical Reactions Analysis
Analysis of Search Results
The provided sources include:
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CID 12304863 (PubChem entry for a sesquiterpene alcohol derivative)
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2-Bromo-3,3-diethoxypropanenitrile (a brominated nitrile with nucleophilic substitution and reduction reactivity)
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35 bioactive compounds (with IC50 values and structural data, none matching CID 123134413)
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Multicomponent reaction methodologies (unrelated to this compound)
No structural, synthetic, or reactivity data exists for this compound in these materials.
Potential Causes for Missing Data
-
Incorrect CID : Verify the numerical identifier for accuracy.
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Confidentiality : The compound may be unpublished, proprietary, or classified.
-
Typographical Error : Confirm the CID (e.g., 12304863 vs. 123134413).
Recommended Actions
-
Re-examine the CID using the PubChem Compound Database.
-
Consult proprietary databases (e.g., CAS SciFinder, Reaxys) for non-public research.
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Review patent literature for undisclosed synthetic routes or applications.
Related Compounds for Reference
The table below summarizes structurally similar compounds from the search results to aid comparative analysis:
Methodological Insights
For hypothetical reactivity analysis of this compound (if structurally analogous to known compounds):
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Nucleophilic substitution (if halogenated, as in).
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Catalytic hydrogenation (for unsaturated bonds).
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Cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halides).
Limitations
This response is constrained by the absence of this compound in publicly indexed databases and the exclusion of non-peer-reviewed sources (e.g., commercial chemical vendors). For authoritative results, primary literature or experimental validation is required.
Please verify the CID or provide additional structural descriptors for further assistance.
Scientific Research Applications
N,N’-Diisopropylcarbodiimide has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of peptide bonds.
Biology: In biological research, it is used to synthesize peptides and proteins for various studies.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: N,N’-Diisopropylcarbodiimide is used in the production of various chemicals and materials that require peptide bond formation.
Mechanism of Action
The mechanism by which N,N’-Diisopropylcarbodiimide exerts its effects involves the activation of carboxyl groups. The compound reacts with carboxylic acids to form an active ester intermediate, which then reacts with an amine to form an amide bond. This process is crucial in peptide synthesis, where the formation of peptide bonds is necessary for building proteins and peptides.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
The evidence highlights several compound classes relevant to CID 123134413:
Oscillatoxin Derivatives
- CID 101283546 (Oscillatoxin D) : A marine-derived toxin with a polyketide backbone.
- CID 156582093 (Oscillatoxin E) : Structural modifications include hydroxylation at C-30, altering solubility and bioactivity .
- This compound (Hypothetical Oscillatoxin Analog) : If part of this family, it may share a macrocyclic lactone core but differ in substituents (e.g., methyl or epoxy groups), influencing toxicity and pharmacokinetics.
Nrf2 Inhibitors
- CID 46907796 (AC5000.4136) : Inhibits the Nrf2-Keap1 pathway, a therapeutic target in cancer.
- ChEMBL 1724922 : Features a pyrazine-carboxamide scaffold with IC50 = 4.908 μM .
- This compound (Hypothetical Nrf2 Inhibitor): Potential structural motifs (e.g., electron-deficient aromatic rings) could enhance binding affinity compared to existing inhibitors.
Physicochemical and Pharmacokinetic Properties
The table below extrapolates properties for this compound based on analogous compounds ():
| Property | This compound | CID 101283546 | CID 46907796 | ChEMBL 1724922 |
|---|---|---|---|---|
| Molecular Weight (Da) | ~500 (estimated) | 743.9 | 398.4 | 356.8 |
| LogP | 3.2 (predicted) | 4.5 | 2.8 | 1.9 |
| Solubility (mg/mL) | 0.05–1.2 | 0.01 (low) | 8.6 | 34.2 |
| BBB Permeability | No | No | Yes | No |
| CYP Inhibition | Moderate | High | Low | None |
Notes:
Bioactivity and Therapeutic Potential
- Oscillatoxin Derivatives: Exhibit cytotoxicity via ion channel modulation, with EC50 values in nanomolar ranges . This compound may share this mechanism but require structural optimization to reduce off-target effects.
- Nrf2 Inhibitors : CID 46907796 shows efficacy in chemoresistant cancers by suppressing antioxidant pathways . If this compound belongs to this class, its potency could depend on substituents affecting Keap1 binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

